molecular formula C11H11F3O2 B13034497 Benzenebutanoic acid, 2-(trifluoromethyl)-

Benzenebutanoic acid, 2-(trifluoromethyl)-

Cat. No.: B13034497
M. Wt: 232.20 g/mol
InChI Key: XWGLTQXHOBKDNM-UHFFFAOYSA-N
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Description

Benzenebutanoic acid, 2-(trifluoromethyl)- is an organic compound with the molecular formula C11H11F3O2. It is characterized by the presence of a trifluoromethyl group attached to the benzene ring, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenebutanoic acid, 2-(trifluoromethyl)- typically involves the introduction of the trifluoromethyl group into the benzenebutanoic acid framework. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of a palladium catalyst and a suitable solvent, such as dimethylformamide (DMF), under an inert atmosphere .

Industrial Production Methods

Industrial production of benzenebutanoic acid, 2-(trifluoromethyl)- may involve large-scale trifluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Benzenebutanoic acid, 2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Scientific Research Applications

Benzenebutanoic acid, 2-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenebutanoic acid, 2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenebutanoic acid, 2-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and properties are desired .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)9-6-2-1-4-8(9)5-3-7-10(15)16/h1-2,4,6H,3,5,7H2,(H,15,16)

InChI Key

XWGLTQXHOBKDNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCC(=O)O)C(F)(F)F

Origin of Product

United States

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